4-Trimethylsilyl ethynyl benzaldehyde

Catalog No.
S8569899
CAS No.
M.F
C12H14OSi
M. Wt
202.32 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Trimethylsilyl ethynyl benzaldehyde

Product Name

4-Trimethylsilyl ethynyl benzaldehyde

IUPAC Name

2-ethynyl-4-trimethylsilylbenzaldehyde

Molecular Formula

C12H14OSi

Molecular Weight

202.32 g/mol

InChI

InChI=1S/C12H14OSi/c1-5-10-8-12(14(2,3)4)7-6-11(10)9-13/h1,6-9H,2-4H3

InChI Key

OAUZVECCMGLRJA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=C(C=C1)C=O)C#C

4-Trimethylsilyl ethynyl benzaldehyde, also known as 4-((Trimethylsilyl)ethynyl)benzaldehyde, is an organic compound with the molecular formula C12H14OSiC_{12}H_{14}OSi and a molecular weight of 202.32 g/mol. This compound features a benzaldehyde group attached to an ethynyl group that is further substituted with a trimethylsilyl group. Its structure can be represented as follows:

Structure (CH3)3SiCCC6H4CHO\text{Structure }(CH_3)_3SiC\equiv C-C_6H_4CHO

The compound is characterized by its unique properties, including moderate solubility in organic solvents and a boiling point of approximately 262.1 °C . It is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Typical of aldehydes and alkynes. Notable reactions include:

  • Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction Reactions: It can be reduced to alcohols or alkenes depending on the reaction conditions.
  • Coupling Reactions: This compound can undergo coupling reactions, such as Sonogashira coupling, to form more complex structures .

These reactions make it a valuable building block in synthetic organic chemistry.

Several methods exist for synthesizing 4-Trimethylsilyl ethynyl benzaldehyde. Common approaches include:

  • Sonogashira Coupling: This method involves the coupling of a halogenated benzaldehyde (such as 4-bromobenzaldehyde) with a terminal alkyne in the presence of a palladium catalyst and a base like triethylamine .
  • Vilsmeier-Haack Reaction: Another synthetic route involves the Vilsmeier-Haack reaction where an aromatic compound is treated with DMF and phosphorus oxychloride to introduce the aldehyde functionality.
  • Direct Ethynylation: Ethynylation of benzaldehyde derivatives using trimethylsilylacetylene under basic conditions can also yield this compound .

These methods demonstrate versatility in synthetic approaches, allowing for modifications based on available reagents.

4-Trimethylsilyl ethynyl benzaldehyde serves multiple roles in various fields:

  • Organic Synthesis: It acts as a key intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Industry: Its properties make it useful in drug design and development, particularly for compounds that require specific functional groups.
  • Material Science: The compound can be used in creating functional materials, including polymers and dyes .

Studies on the interactions of 4-Trimethylsilyl ethynyl benzaldehyde with other compounds have shown its potential to inhibit specific enzymes involved in drug metabolism. For example, its inhibition of CYP1A2 could influence the pharmacokinetics of co-administered drugs, making it significant for drug-drug interaction studies . Further research is needed to fully elucidate its interaction profile.

Several compounds share structural similarities with 4-Trimethylsilyl ethynyl benzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-((Trimethylsilyl)ethynyl)phenol88075-18-70.68
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate478169-68-50.67
((4-Iodophenyl)ethynyl)trimethylsilane134856-58-90.65
3-((Trimethylsilyl)ethynyl)aniline110598-30-60.65

Uniqueness

While these compounds share structural features, 4-Trimethylsilyl ethynyl benzaldehyde's distinct aldehyde functionality combined with the trimethylsilyl group sets it apart, allowing for unique reactivity patterns not found in other similar compounds. Its specific applications in organic synthesis and potential biological activity further enhance its uniqueness within this class of compounds.

Hydrogen Bond Acceptor Count

1

Exact Mass

202.081391600 g/mol

Monoisotopic Mass

202.081391600 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-21

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